![molecular formula C15H23N5O B064849 N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide CAS No. 174752-81-9](/img/structure/B64849.png)
N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide, also known as DAPTA, is a small molecule that has been extensively studied for its potential therapeutic applications. DAPTA belongs to the class of compounds known as peptidomimetics, which are synthetic molecules designed to mimic the structure and function of peptides.
Mécanisme D'action
N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide binds to the CD4-binding site on the HIV-1 envelope protein gp120, thereby preventing viral entry into host cells. This binding is mediated by the dimethylaminodiazenyl group of N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide, which forms a hydrogen bond with the CD4-binding site. The piperidine ring of N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide also interacts with the V3 loop of gp120, further stabilizing the complex. The binding of N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide to gp120 prevents the virus from infecting host cells, thereby inhibiting viral replication.
Effets Biochimiques Et Physiologiques
N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide has been shown to have potent anti-HIV activity in vitro, with an IC50 value of 0.12 nM. In animal studies, N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide has been shown to reduce viral load and increase survival in HIV-infected mice. N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide has also been shown to have potential applications in the treatment of cancer and autoimmune diseases, although further research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide has several advantages for lab experiments, including its high potency and specificity for the CD4-binding site on gp120. However, N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide is a synthetic molecule and may not accurately mimic the structure and function of natural peptides. In addition, the synthesis of N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide is complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide, including the development of more potent and selective inhibitors of gp120. In addition, N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide may have potential applications in the treatment of other viral infections, such as hepatitis C and influenza. Further research is also needed to understand the biochemical and physiological effects of N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide in vivo and to optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
The synthesis of N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide involves several steps, including the preparation of starting materials, coupling reactions, and purification. The starting materials are commercially available and include 3-nitrobenzenediazonium tetrafluoroborate, 1-(2-piperidinyl) acetic acid, and dimethylamine. The coupling reaction involves the addition of the starting materials to a reaction vessel, followed by the addition of a catalyst and stirring at room temperature. The resulting product is then purified using column chromatography to obtain pure N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide.
Applications De Recherche Scientifique
N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide has been extensively studied for its potential therapeutic applications, particularly in the field of HIV/AIDS research. N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide is a potent inhibitor of the HIV-1 envelope protein gp120, which is required for viral entry into host cells. N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide binds to the CD4-binding site on gp120, thereby preventing viral entry. In addition to its anti-HIV activity, N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide has also been shown to have potential applications in the treatment of cancer and autoimmune diseases.
Propriétés
Numéro CAS |
174752-81-9 |
|---|---|
Nom du produit |
N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide |
Formule moléculaire |
C15H23N5O |
Poids moléculaire |
289.38 g/mol |
Nom IUPAC |
N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C15H23N5O/c1-19(2)18-17-14-8-6-7-13(11-14)16-15(21)12-20-9-4-3-5-10-20/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,16,21) |
Clé InChI |
FIKDPYLEYLORDN-UHFFFAOYSA-N |
SMILES |
CN(C)N=NC1=CC=CC(=C1)NC(=O)CN2CCCCC2 |
SMILES canonique |
CN(C)N=NC1=CC=CC(=C1)NC(=O)CN2CCCCC2 |
Synonymes |
N-(3-dimethylaminodiazenylphenyl)-2-(1-piperidyl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



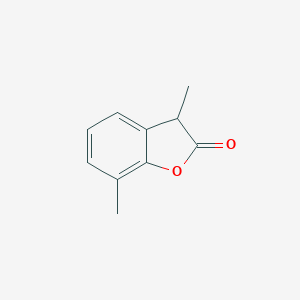
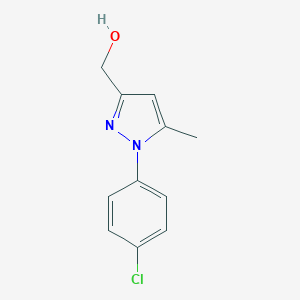
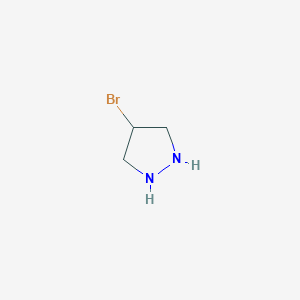
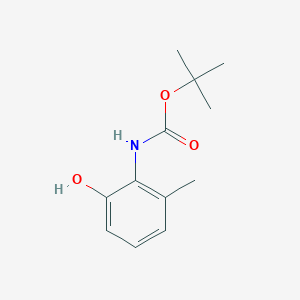
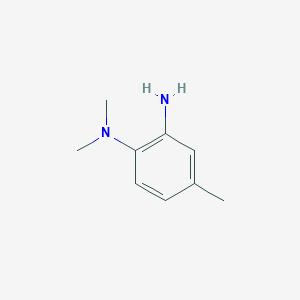
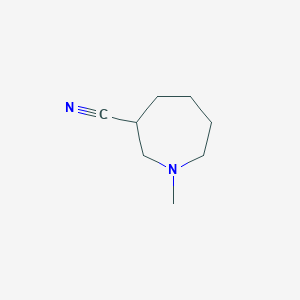
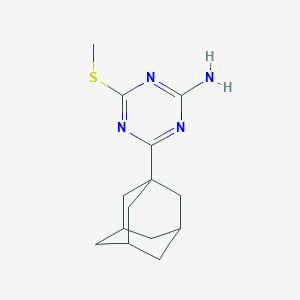
![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)
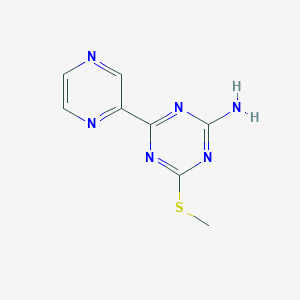

![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)
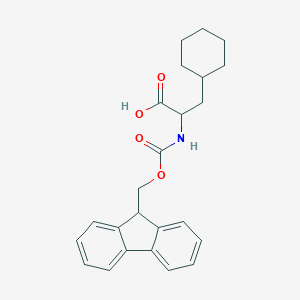
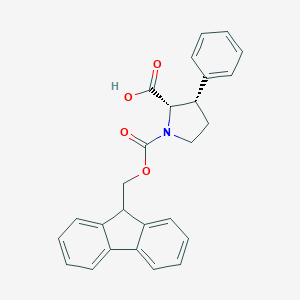
![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)